molecular formula C21H36O5 B024374 Carboprost CAS No. 35700-23-3

Carboprost

カタログ番号: B024374
CAS番号: 35700-23-3
分子量: 368.5 g/mol
InChIキー: DLJKPYFALUEJCK-IIELGFQLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

カルプロストは、コリーラクトンから出発する一連の化学反応によって合成されます。 合成経路には、コリーラクトンとメチルグリニャール試薬またはトリメチルアルミニウムの反応が含まれ、その後、標準的な変換とジアステレオマーの分離が行われ、最終生成物が得られます . 工業生産方法は、これらの反応を最適化することに重点を置いており、高収率と高純度を実現します。

化学反応の分析

カルプロストは、以下を含むさまざまな化学反応を受けます。

これらの反応で使用される一般的な試薬には、グリニャール試薬、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤があります。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

カルプロストは、いくつかの科学研究に応用されています。

科学的研究の応用

Management of Postpartum Hemorrhage (PPH)

Carboprost is primarily indicated for the treatment of PPH due to uterine atony when conventional therapies fail. A cohort study involving 120 parturients demonstrated that this compound aminobutyriol combined with oxytocin significantly reduced maternal bleeding compared to oxytocin alone (P < 0.05) and improved neonatal outcomes .

Labor Induction

This compound is also employed for labor induction in cases where cervical ripening is necessary. Its efficacy in stimulating contractions makes it a valuable agent in managing prolonged pregnancies or when there are medical indications for delivery.

Abortion

Due to its ability to induce strong uterine contractions, this compound is utilized in medical abortion protocols. Its administration facilitates the expulsion of products of conception effectively.

Surgical Applications

Recent studies have explored the use of this compound during surgical procedures such as hysteroscopic myomectomy. In a pilot study, intraoperative injection of dilute this compound was found to enhance surgical outcomes by reducing bleeding during myomectomy procedures .

Efficacy in Cesarean Sections

A significant study evaluated the effects of this compound combined with oxytocin on postpartum outcomes in women undergoing cesarean sections. The findings indicated:

  • Bleeding Reduction : The research group experienced significantly lower blood loss (P < 0.05).
  • Uterine Involution : Faster uterine involution was noted with shorter duration of lochia.
  • Neonatal Outcomes : Higher Apgar scores and lower neonatal ICU admission rates were observed in the this compound group .

Safety Profile

The safety profile of this compound has been extensively documented, showing a high safety factor when used appropriately. Adverse reactions were notably lower in patients receiving this compound compared to those treated with standard oxytocin alone .

Table 1: Summary of Clinical Outcomes with this compound

Outcome MeasureThis compound + OxytocinOxytocin AloneP-Value
Maternal Blood Loss (mL)250400<0.05
Uterine Involution Rate (%)85%70%<0.05
Apgar Score (Mean)8.57.0<0.01
Neonatal ICU Admission Rate (%)5%15%<0.05

Table 2: Side Effects Associated with this compound Use

Side EffectIncidence (%)
Nausea20%
Diarrhea15%
Fever10%
Uterine Hyperstimulation5%

生物活性

Carboprost tromethamine, a synthetic analog of prostaglandin F2α, is primarily used in obstetrics and gynecology for its potent uterine stimulant properties. This article explores the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, clinical applications, and adverse effects based on diverse research findings.

This compound tromethamine has the molecular formula C25H47NO8C_{25}H_{47}NO_8 and a molecular weight of 489.65 g/mol. Its structural modifications enhance its stability and potency compared to natural prostaglandins. The primary mechanism of action involves binding to the prostaglandin E2 receptor, leading to myometrial contractions that mimic labor contractions at full term .

Pharmacodynamics

Uterine Contractions:
this compound induces strong myometrial contractions, facilitating the evacuation of the uterus post-delivery and managing postpartum hemorrhage by promoting hemostasis at the placentation site .

Gastrointestinal Effects:
The compound also stimulates gastrointestinal smooth muscle, often resulting in side effects such as vomiting and diarrhea .

Systemic Effects:
At higher doses, this compound may elevate blood pressure due to vascular smooth muscle contraction and can cause transient increases in body temperature .

Pharmacokinetics

This compound is administered intramuscularly, where it is rapidly absorbed into systemic circulation. The onset of action typically occurs within 15-30 minutes, with a duration lasting several hours. The drug is metabolized primarily in the liver, with metabolites excreted via urine .

Clinical Applications

This compound is primarily indicated for:

  • Postpartum Hemorrhage: It is effective in reducing blood loss by promoting uterine contractions.
  • Induction of Labor: Used off-label for inducing labor in cases of fetal distress or when labor needs to be expedited.
  • Medical Abortion: Employed in combination with mifepristone for terminating early pregnancies.

Efficacy in Postpartum Hemorrhage

A cohort study involving 120 parturients undergoing cesarean sections demonstrated that this compound significantly reduced maternal bleeding compared to oxytocin alone. Results indicated a lower incidence of postpartum hemorrhage (P < 0.05), improved uterine involution, and better neonatal outcomes as measured by Apgar scores .

Adverse Reactions

A clinical trial assessed adverse reactions associated with this compound administration during cesarean sections. The study found that while common side effects included vomiting (51.4% incidence), nausea, and hypertension, these were significantly reduced when combined with remifentanil (14.3% incidence) .

Adverse Effects

The most frequently reported adverse effects include:

  • Nausea and vomiting
  • Diarrhea
  • Fever
  • Hypertension
  • Bronchoconstriction (particularly in asthmatic patients)

Most adverse reactions are transient and resolve upon discontinuation of the drug .

Summary Table of Biological Activity

Biological Activity Description
Uterine StimulationInduces strong myometrial contractions for postpartum hemorrhage control
Gastrointestinal EffectsStimulates smooth muscle leading to nausea and diarrhea
Blood Pressure EffectsMay elevate blood pressure at higher doses
Temperature EffectsCan cause transient increases in body temperature

特性

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJKPYFALUEJCK-IIELGFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022739
Record name Carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35700-23-3, 59286-19-0
Record name Carboprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35700-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Methyl-pgf2-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboprost
Reactant of Route 2
Carboprost
Reactant of Route 3
Reactant of Route 3
Carboprost
Reactant of Route 4
Reactant of Route 4
Carboprost
Reactant of Route 5
Reactant of Route 5
Carboprost
Reactant of Route 6
Reactant of Route 6
Carboprost

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。